molecular formula C11H14BrNO B12086292 2-Bromo-3-(cyclobutylmethoxy)aniline

2-Bromo-3-(cyclobutylmethoxy)aniline

Katalognummer: B12086292
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: OMUFJEMAQPXUSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-(cyclobutylmethoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a bromine atom and a cyclobutylmethoxy group attached to the benzene ring, making it a unique and interesting molecule for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(cyclobutylmethoxy)aniline can be achieved through a multi-step process. One common method involves the bromination of 3-(cyclobutylmethoxy)aniline using bromine or a bromine source like copper(II) bromide in a suitable solvent such as tetrahydrofuran . The reaction conditions typically require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The choice of solvent and catalyst, as well as the purification methods, are crucial factors in the industrial synthesis to ensure high purity and minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-(cyclobutylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(cyclobutylmethoxy)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(cyclobutylmethoxy)aniline involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-methoxyaniline
  • 4-Bromo-3-(cyclobutylmethoxy)aniline
  • 2-Bromo-4-(cyclobutylmethoxy)aniline

Uniqueness

2-Bromo-3-(cyclobutylmethoxy)aniline is unique due to the specific positioning of the bromine atom and the cyclobutylmethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted research and applications .

Eigenschaften

Molekularformel

C11H14BrNO

Molekulargewicht

256.14 g/mol

IUPAC-Name

2-bromo-3-(cyclobutylmethoxy)aniline

InChI

InChI=1S/C11H14BrNO/c12-11-9(13)5-2-6-10(11)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2

InChI-Schlüssel

OMUFJEMAQPXUSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)COC2=CC=CC(=C2Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.